Decarbazolyl Desmethyl Carvedilol
Overview
Description
Decarbazolyl Desmethyl Carvedilol is a chemical compound known for its multifaceted properties and applications. It is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decarbazolyl Desmethyl Carvedilol involves several steps. One common method includes the reaction of 2-(2-hydroxyphenoxy)ethylamine with epichlorohydrin under basic conditions to form the desired product. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium hydroxide. The reaction is carried out at a temperature range of 50-70°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to obtain high-purity product. Techniques such as crystallization, distillation, and chromatography are employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
Decarbazolyl Desmethyl Carvedilol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Corresponding ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Decarbazolyl Desmethyl Carvedilol has extensive applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Widely used in drug development, particularly for cardiovascular diseases.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Decarbazolyl Desmethyl Carvedilol involves its interaction with beta-adrenergic receptors. By blocking these receptors, the compound reduces the effects of adrenaline and noradrenaline, leading to decreased heart rate and blood pressure. This action helps in the management of conditions like hypertension and heart failure.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chloro-2-hydroxypropoxy)propane-1,2-diol
- 3-(2-Ethylhexyloxy)propane-1,2-diol
Uniqueness
Compared to similar compounds, Decarbazolyl Desmethyl Carvedilol stands out due to its dual action as both a beta-blocker and an alpha-blocker. This dual action provides a more comprehensive approach to managing cardiovascular conditions, making it a unique and valuable compound in medical research and treatment.
Properties
IUPAC Name |
3-[2-(2-hydroxyphenoxy)ethylamino]propane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c13-8-9(14)7-12-5-6-16-11-4-2-1-3-10(11)15/h1-4,9,12-15H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYRJCUIRUOCTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OCCNCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.